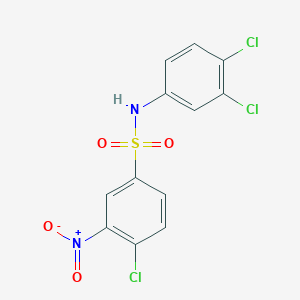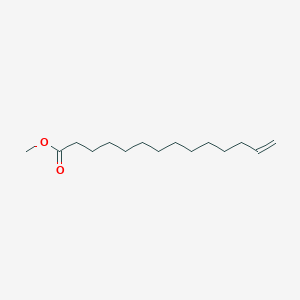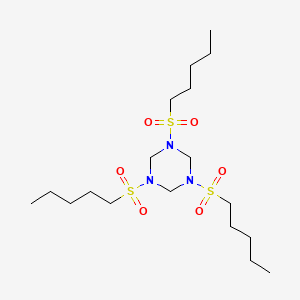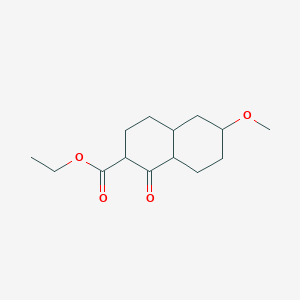![molecular formula C9H12N2O3 B14642540 Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- CAS No. 51749-22-5](/img/structure/B14642540.png)
Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- is a compound that belongs to the class of organic compounds known as phenylureas. It is structurally related to vanillin and is known for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products can vary depending on the substituent introduced.
Scientific Research Applications
Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- involves its interaction with various molecular targets and pathways:
NADPH Oxidase Inhibition: This compound inhibits the activity of NADPH oxidase, thereby reducing the production of reactive oxygen species and preventing oxidative stress.
Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Acetovanillone: Structurally similar but lacks the urea moiety.
Vanillin: Similar aromatic structure but different functional groups.
Hydroxyurea: Contains a hydroxyl group but differs in its overall structure and applications.
Uniqueness
Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- is unique due to its combined properties of both urea and phenolic compounds, making it versatile in various chemical reactions and applications. Its ability to inhibit NADPH oxidase specifically sets it apart from other similar compounds .
Properties
CAS No. |
51749-22-5 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methylurea |
InChI |
InChI=1S/C9H12N2O3/c1-14-8-4-6(2-3-7(8)12)5-11-9(10)13/h2-4,12H,5H2,1H3,(H3,10,11,13) |
InChI Key |
BHSVODXUUFNIPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)

